

An In-depth Technical Guide to the Chemical and Physical Properties of Hexahydrohippurate

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Compound of Interest

Compound Name: Hexahydrohippurate

Cat. No.: B1199173

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a glycine-conjugated metabolite of cyclohexanecarboxylic acid. This document provides a comprehensive overview of the chemical and physical properties of **Hexahydrohippurate**, its metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical and Physical Properties

Hexahydrohippurate is a white solid with the chemical formula $C_9H_{15}NO_3$.^[1] Its properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(cyclohexanecarbonylamino)acetic acid
CAS Number	32377-88-1
Molecular Formula	C ₉ H ₁₅ NO ₃
Canonical SMILES	C1CCC(CC1)C(=O)NCC(=O)O
InChI	InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
InChI Key	ROXXNENGCGLRSW-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	185.22 g/mol
Physical State	Solid
Melting Point	145-147 °C
Boiling Point	(Predicted)
pKa	(Predicted)
Solubility	Soluble in DMSO and Methanol

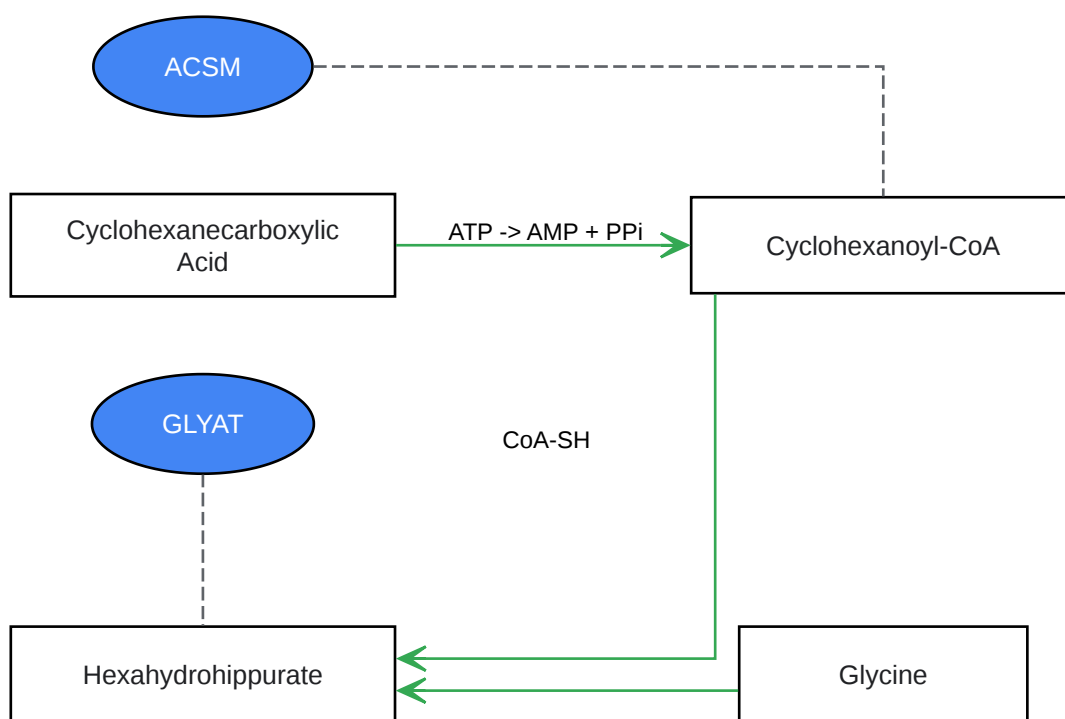
Metabolic Pathway: Glycine Conjugation

Hexahydrohippurate is formed in the body through the glycine conjugation pathway, a critical Phase II detoxification process. This pathway is primarily active in the liver and kidneys and is responsible for the metabolism of various xenobiotic and endogenous carboxylic acids.^[2] The formation of **Hexahydrohippurate** involves a two-step enzymatic reaction.

First, cyclohexanecarboxylic acid is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA, by the enzyme acyl-CoA synthetase medium-chain family member (ACSM). This activation step requires energy in the form of ATP. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the cyclohexanoyl group from cyclohexanoyl-

CoA to the amino group of glycine, forming **Hexahydrohippurate** and regenerating free CoA. [3]

This pathway plays a crucial role in preventing the accumulation of potentially toxic acyl-CoA intermediates and maintaining cellular CoA homeostasis.[2]



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Glycine Conjugation Pathway of Cyclohexanecarboxylic Acid.

Experimental Protocols

Synthesis of Hexahydrohippurate (N-cyclohexanoylglycine)

This protocol describes the synthesis of **Hexahydrohippurate** from cyclohexanecarbonyl chloride and glycine.

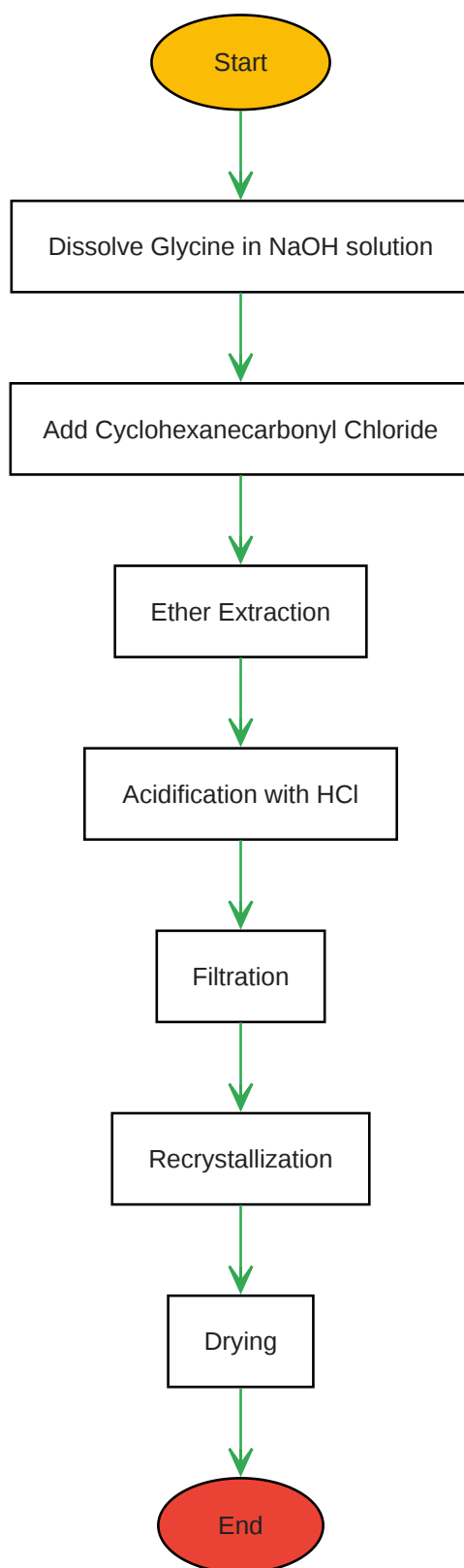
Materials:

- Glycine

- 10% Sodium Hydroxide solution
- Cyclohexanecarbonyl chloride
- Diethyl ether
- Hydrochloric acid (concentrated)
- Sodium sulfate (anhydrous)
- Beakers, magnetic stirrer, separatory funnel, Buchner funnel, filter paper, pH paper

Procedure:

- Dissolve glycine in a 10% sodium hydroxide solution in a beaker.
- Cool the solution in an ice bath and add cyclohexanecarbonyl chloride dropwise with constant stirring.
- Continue stirring for 15-20 minutes after the addition is complete.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted cyclohexanecarbonyl chloride.
- Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the **Hexahydrohippurate**.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the product with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure **Hexahydrohippurate**.
- Dry the purified crystals in a desiccator over anhydrous sodium sulfate.



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Workflow for the Synthesis of **Hexahydrohippurate**.

Quantification of Hexahydrohippurate in Human Urine by GC-MS

This protocol provides a general framework for the gas chromatography-mass spectrometry (GC-MS) analysis of **Hexahydrohippurate** in urine samples.

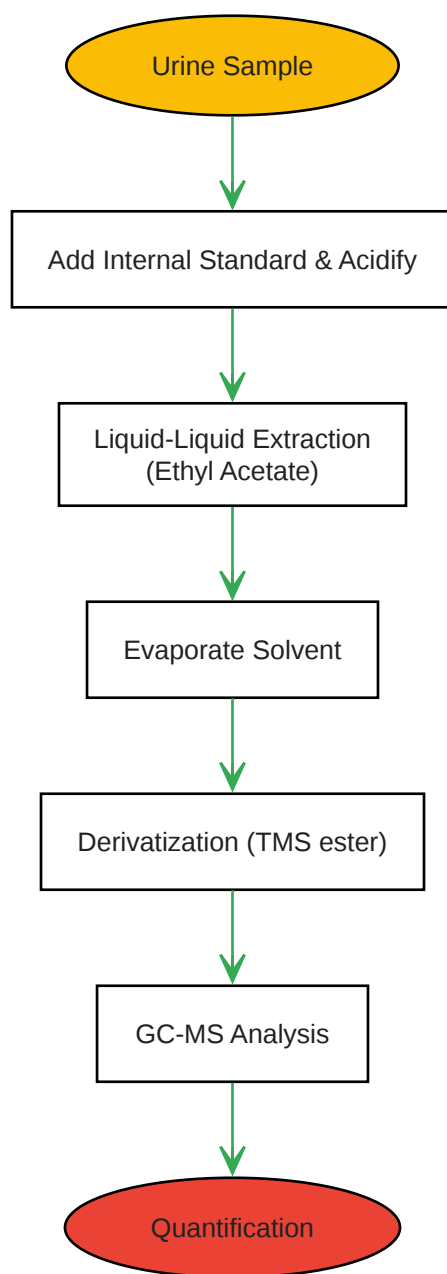
Materials and Equipment:

- Urine samples
- Internal standard (e.g., a stable isotope-labeled **Hexahydrohippurate**)
- Ethyl acetate
- Hydrochloric acid
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous sodium sulfate
- Centrifuge, vortex mixer, nitrogen evaporator
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - To a known volume of urine, add the internal standard.
 - Acidify the sample with hydrochloric acid.
 - Extract the **Hexahydrohippurate** with ethyl acetate by vortexing.
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried residue, add the derivatizing agent (BSTFA + 1% TMCS).
 - Heat the mixture to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions (Typical):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 280 °C.
 - Carrier Gas: Helium
 - MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of **Hexahydrohippurate**-TMS and the internal standard.
- Quantification:
 - Create a calibration curve using standard solutions of **Hexahydrohippurate**.
 - Determine the concentration of **Hexahydrohippurate** in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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GC-MS Analysis Workflow for **Hexahydrohippurate** in Urine.

Quantification of Hexahydrohippurate in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of **Hexahydrohippurate** in plasma.

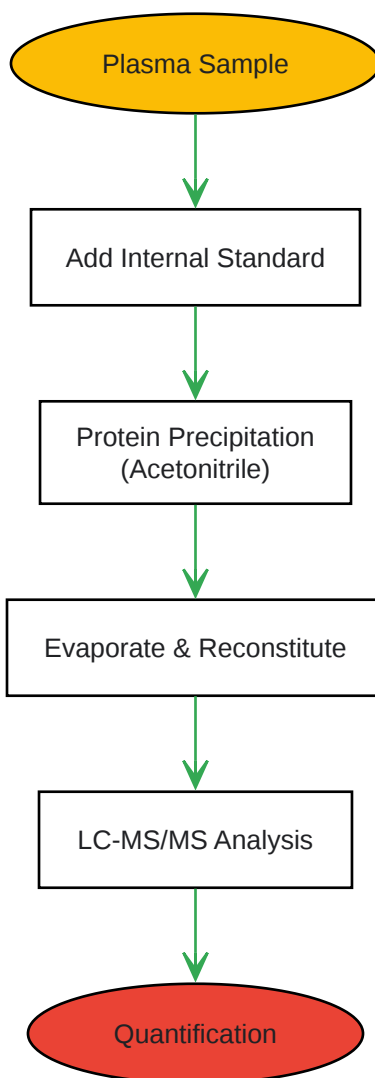
Materials and Equipment:

- Plasma samples
- Internal standard (e.g., a stable isotope-labeled **Hexahydrohippurate**)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Centrifuge, vortex mixer, nitrogen evaporator
- LC-MS/MS system with a suitable C18 reverse-phase column

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma, add the internal standard.
 - Add cold acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture thoroughly.
 - Centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
 - LC Conditions (Typical):

- Column: C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute **Hexahydrohippurate**.
- MS/MS Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for **Hexahydrohippurate** and its internal standard.
- Quantification:
 - Construct a calibration curve using standard solutions of **Hexahydrohippurate**.
 - Calculate the concentration of **Hexahydrohippurate** in the plasma samples based on the peak area ratio of the analyte to the internal standard.



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LC-MS/MS Analysis Workflow for **Hexahydrohippurate** in Plasma.

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